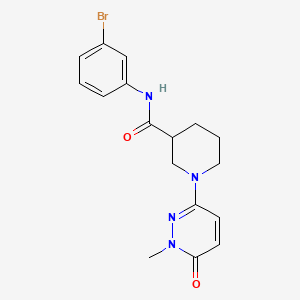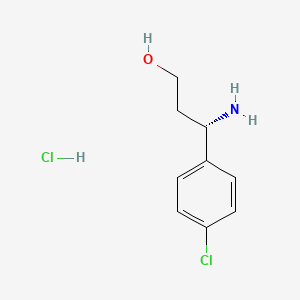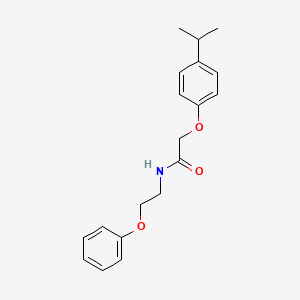
2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in regulating glucose and lipid metabolism. A-769662 has gained significant attention in recent years due to its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.
Wissenschaftliche Forschungsanwendungen
Allosteric Modifiers of Hemoglobin
A study conducted by Randad, Mahran, Mehanna, and Abraham (1991) explored the design, synthesis, and testing of novel compounds related to 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide, which were found to decrease the oxygen affinity of human hemoglobin A. These compounds, including 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]-2-methylpropionic acid and its 3,5-dimethyl derivative, showed potential as allosteric effectors of hemoglobin, suggesting applications in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Antioxidant Activity
Dinis, Maderia, and Almeida (1994) investigated the antioxidant properties of phenolic compounds, including structures related to this compound, in the context of inhibiting lipid peroxidation. Their findings revealed that these compounds possess varying degrees of antioxidant efficiencies, potentially providing a basis for exploring their use in mitigating oxidative stress-related conditions (Dinis, Maderia, & Almeida, 1994).
Adsorption and Environmental Remediation
Aksu and Kabasakal (2004) examined the adsorption of 2,4-dichlorophenoxy-acetic acid (a compound structurally related to this compound) onto granular activated carbon, highlighting its potential for environmental remediation, particularly in removing herbicide contaminants from aqueous solutions (Aksu & Kabasakal, 2004).
Synthesis and Molecular Docking Analysis
Sharma et al. (2018) conducted a study on the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, closely related to this compound. This research aimed at evaluating its potential as an anticancer drug, targeting the VEGFr receptor, which could open new avenues for cancer therapy applications (Sharma et al., 2018).
Wirkmechanismus
Target of Action
The primary targets of 2-(4-isopropylphenoxy)-N-(2-phenoxyethyl)acetamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers . The identification of its primary targets would require further experimental studies.
Eigenschaften
IUPAC Name |
N-(2-phenoxyethyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-15(2)16-8-10-18(11-9-16)23-14-19(21)20-12-13-22-17-6-4-3-5-7-17/h3-11,15H,12-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBRUZJSVXYRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)

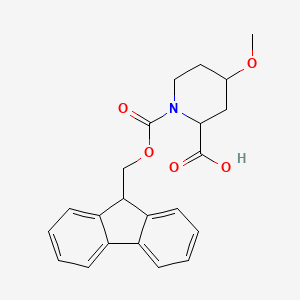
![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2497222.png)
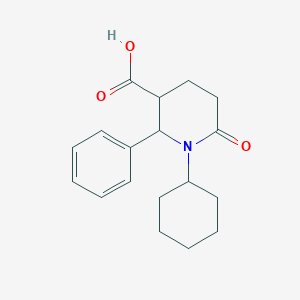
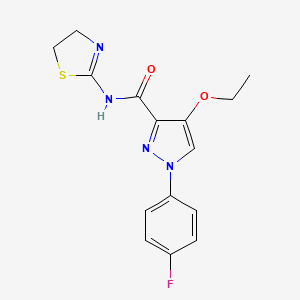
![N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2497226.png)
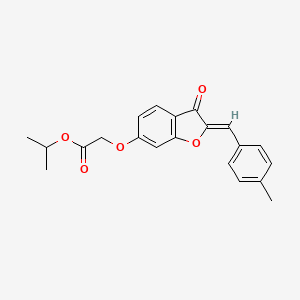
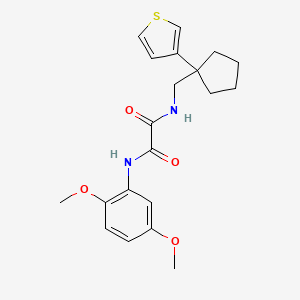
![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)
